2-(2-Isopropylamino-thiazol-4-yl)-7-methoxy-quinolin-4-ol is a key intermediate compound in the synthesis of BILN2061 []. BILN2061 is a potent inhibitor of the hepatitis C virus (HCV) serine protease, making it a crucial target for antiviral therapies against HCV infection []. HCV infection is a major health concern, often leading to liver transplantation []. The development of effective HCV protease inhibitors like BILN2061, for which this compound serves as a precursor, is critical for combating this disease.
The synthesis of 2-(2-Isopropylamino-thiazol-4-yl)-7-methoxy-quinolin-4-ol involves a Hantzsch thiazole synthesis. This multi-step process utilizes labeled isopropyl thiourea and an α-bromoketone intermediate []. Specifically, the synthesis incorporates isotopes like deuterium (99% enrichment), tritium (17.1 GBq/mmol specific activity), and carbon-14 (1.83 GBq/mmol specific activity) []. These labeled forms are crucial for research purposes, enabling studies on the compound's distribution, metabolism, and efficacy.
The primary chemical reaction involving 2-(2-Isopropylamino-thiazol-4-yl)-7-methoxy-quinolin-4-ol is its utilization as an intermediate in the synthesis of BILN2061 []. This process likely involves further modifications and additions to the compound's structure to achieve the final complex structure of BILN2061.
The mechanism of action of 2-(2-Isopropylamino-thiazol-4-yl)-7-methoxy-quinolin-4-ol itself is not discussed in the provided research. Its significance lies in its role as a precursor to BILN2061. BILN2061 exerts its antiviral activity by inhibiting the HCV serine protease []. This enzyme is essential for the replication of the hepatitis C virus, and its inhibition effectively blocks the virus's ability to multiply within the host.
The primary application of 2-(2-Isopropylamino-thiazol-4-yl)-7-methoxy-quinolin-4-ol is its use as a crucial building block in the synthesis of BILN2061 []. BILN2061 is a potent HCV protease inhibitor with significant potential in the development of antiviral therapies for chronic hepatitis C infection [].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2